Product packaging for cis-3,4-Difluoropiperidine hydrochloride(Cat. No.:CAS No. 1419101-53-3)

cis-3,4-Difluoropiperidine hydrochloride

Cat. No.: B1459302
CAS No.: 1419101-53-3
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Nomenclature

This compound is formally designated under the International Union of Pure and Applied Chemistry nomenclature system as (3R,4S)-3,4-difluoropiperidine hydrochloride. The compound possesses the Chemical Abstracts Service registry number 1419101-53-3 and exhibits a molecular formula of C₅H₁₀ClF₂N with a corresponding molecular weight of 157.59 grams per mole. The stereochemical designation reflects the specific three-dimensional arrangement of substituents around the piperidine ring system, where the fluorine atoms at positions 3 and 4 adopt a cis relationship.

The molecular structure features a six-membered saturated nitrogen-containing heterocycle with two fluorine substituents positioned adjacently on the ring framework. The compound's three-dimensional conformation is significantly influenced by the electronegativity of the fluorine atoms, which create distinctive dipole interactions and steric effects that stabilize specific ring conformations. Nuclear magnetic resonance spectroscopy studies have confirmed the compound's preference for conformations where the fluorine substituents exhibit gauche orientations relative to neighboring hydrogen atoms.

Property Value Source
Chemical Abstracts Service Number 1419101-53-3
Molecular Formula C₅H₁₀ClF₂N
Molecular Weight 157.59 g/mol
International Union of Pure and Applied Chemistry Name (3R,4S)-3,4-difluoropiperidine hydrochloride
Simplified Molecular Input Line Entry System F[C@H]1C@@HCCNC1.[H]Cl

The International Chemical Identifier representation provides a standardized description of the molecular connectivity: InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m0./s1. This notation captures both the constitutional arrangement of atoms and the stereochemical configuration, enabling precise identification across chemical databases and literature sources.

Historical Development in Fluorinated Piperidine Research

The development of synthetic methodologies for accessing fluorinated piperidines has evolved significantly over the past several decades, driven by the recognition of fluorine's unique ability to modulate molecular properties in pharmaceutical applications. Early investigations into fluorinated nitrogen heterocycles were hampered by the inherent challenges of introducing fluorine substituents while maintaining stereochemical control and avoiding competitive hydrodefluorination pathways.

A pivotal advancement occurred with the introduction of dearomatization-hydrogenation processes, which enabled the transformation of readily available fluoropyridine precursors into saturated fluorinated piperidines. This methodology, developed through rhodium-catalyzed systems, demonstrated the feasibility of achieving high diastereoselectivity in the formation of cis-configured products. The process involves initial dearomatization of fluoropyridine substrates followed by complete saturation through hydrogenation, yielding fluorinated piperidines with defined stereochemistry.

Subsequent research efforts focused on expanding the scope and improving the efficiency of fluorinated piperidine synthesis. The development of heterogeneous palladium-catalyzed hydrogenation protocols provided an alternative approach that demonstrated enhanced tolerance for diverse functional groups while maintaining selectivity for fluoropyridine reduction over other aromatic systems. These methodological advances represented significant progress in addressing the synthetic challenges associated with fluorinated heterocycle preparation.

Recent investigations have established that cis-3,4-difluoropiperidine derivatives can be accessed through optimized two-step processes, substantially reducing the synthetic complexity compared to earlier multi-step approaches. These developments have facilitated the preparation of gram-scale quantities with excellent diastereoselectivity, enabling broader exploration of these compounds in pharmaceutical research. The synthetic accessibility has been further enhanced through the identification of optimal reaction conditions that suppress undesired side reactions while maximizing product yields.

Role in Modern Medicinal Chemistry

This compound has emerged as a valuable scaffold in contemporary drug discovery efforts, particularly in the development of compounds targeting central nervous system disorders and other therapeutic areas. The strategic incorporation of fluorine atoms at the 3 and 4 positions of the piperidine ring provides access to molecular architectures with enhanced pharmacokinetic properties and improved target selectivity.

The compound's utility in medicinal chemistry stems from its capacity to serve as a building block for more complex pharmaceutical intermediates. Research has demonstrated successful incorporation of this fluorinated piperidine derivative into analogues of established therapeutic agents, including modifications of compounds such as methylphenidate and bupivacaine. These fluorinated analogues exhibit altered physicochemical properties that may translate to improved therapeutic profiles or reduced side effect liabilities.

Computational chemistry analyses have revealed that fluorinated piperidine derivatives exhibit significantly reduced basicity compared to their non-fluorinated counterparts, a property that correlates with decreased affinity for human ether-a-go-go-related gene potassium channels. This reduction in human ether-a-go-go-related gene channel interaction represents a potential mechanism for mitigating cardiovascular toxicity risks associated with basic nitrogen-containing pharmaceuticals. The ability to modulate basicity through strategic fluorine placement provides medicinal chemists with a powerful tool for optimizing compound safety profiles.

The three-dimensionality and conformational preferences of cis-3,4-difluoropiperidine derivatives have been extensively characterized through nuclear magnetic resonance spectroscopy and X-ray crystallographic studies. These investigations have revealed that the fluorine substituents preferentially adopt axial orientations in protonated forms, stabilized by charge-dipole interactions between the carbon-fluorine bonds and the protonated nitrogen center. This conformational behavior influences the compound's interaction with biological targets and contributes to its utility as a conformationally constrained building block.

Application Area Specific Examples Key Properties Reference
Central Nervous System Drugs Fluorinated methylphenidate analogues Enhanced metabolic stability
Local Anesthetics Fluorinated bupivacaine derivatives Modulated basicity
Phosphoramidite Ligands Fluorinated PipPhos analogues Altered electronic properties
Ionic Liquids Fluorinated piperidinium salts Modified physical properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClF2N B1459302 cis-3,4-Difluoropiperidine hydrochloride CAS No. 1419101-53-3

Properties

IUPAC Name

(3R,4S)-3,4-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMKCRCSQCCJJO-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Fluoropyridine Precursors

General Methodology

The most effective and streamlined preparation of cis-3,4-Difluoropiperidine hydrochloride involves the catalytic hydrogenation of appropriately fluorinated pyridine derivatives. Key features include:

  • Use of pyridinium salts rather than free pyridines to prevent catalyst poisoning.
  • Employment of rhodium-based catalysts, notably Rhodium complexes such as [Rh(COD)Cl]_2 and second-generation catalysts like Rh-CAAC.
  • Hydrogenation carried out under mild conditions (25–40 °C) and controlled hydrogen pressure in stainless steel autoclaves.
  • Use of hydride sources such as pinacol borane (HBpin) to facilitate dearomatization and hydrogenation steps.
  • Trapping of volatile fluorinated piperidine products via derivatization with trifluoroacetic anhydride (TFA) to form stable trifluoroacetamide analogues before deprotection to hydrochloride salts.

Reaction Conditions and Optimization

  • Solvent screening and concentration adjustments were critical to maximize yields and diastereoselectivity.
  • Catalyst loading and reaction temperature were optimized to improve conversion for less reactive substrates.
  • Excess pinacol borane was found to reduce hydrodefluorination side-products.
  • The hydrogenation process typically proceeds over 24 hours under argon atmosphere with multiple pressurization cycles to ensure gas saturation.

Specific Preparation of this compound

Although the detailed synthesis of cis-3,5-difluoropiperidine hydrochloride is well-documented, the closely related this compound follows a similar synthetic approach with some substrate-specific optimizations.

Step Description Conditions Outcome
1 Preparation of fluoropyridine precursor (3,4-difluoropyridine) Commercial or single-step synthesis from literature High purity substrate
2 Catalytic hydrogenation using Rh catalyst and HBpin Rh catalyst (e.g., Rh-CAAC), HBpin (2-4 equiv.), THF solvent, 25–40 °C, 24 h, H2 atmosphere Formation of trifluoroacetamide-protected cis-3,4-difluoropiperidine
3 Deprotection with acid to yield hydrochloride salt Treatment with HCl or TFA deprotection protocols This compound obtained with high diastereoselectivity (d.r. > 99:1)

Chemical Reactions Analysis

cis-3,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and strong bases.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of difluorinated piperidine derivatives with additional functional groups.

    Addition Reactions: It can also undergo addition reactions with electrophiles, leading to the formation of more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an alkyl halide may yield a new piperidine derivative with an alkyl group replacing one of the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

cis-3,4-Difluoropiperidine hydrochloride is increasingly used in drug development due to its ability to interact with specific biological targets. Its fluorinated structure influences its binding affinity and specificity for various enzymes and receptors, which is crucial for therapeutic applications.

Potential Therapeutic Applications:

  • Antiviral Activity: Research indicates that derivatives of piperidine can inhibit viral replication. For instance, studies have shown effectiveness against the dengue virus (DENV) by targeting specific kinases involved in the viral lifecycle.
  • Pharmacological Applications: The compound serves as a scaffold for designing pharmaceuticals targeting specific biological pathways, potentially enhancing the potency and selectivity of active pharmaceutical ingredients (APIs).

Organic Synthesis

As a versatile building block, cis-3,4-difluoropiperidine is employed in the synthesis of various organic compounds. Its unique reactivity allows chemists to create novel molecules with desired properties, making it essential in developing new drugs and materials.

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

Study on Antiviral Efficacy

A series of piperidine derivatives were tested for their ability to inhibit DENV replication in human primary dendritic cells. Results indicated that certain substitutions on the piperidine ring significantly improved antiviral activity, achieving effective concentrations in the nanomolar range.

Structure-Activity Relationship (SAR) Studies

Research has focused on optimizing the structure of piperidine derivatives to enhance their binding affinity to target proteins. Modifications at specific positions on the piperidine ring have led to compounds with improved pharmacokinetic profiles and biological activity.

Mechanism of Action

The mechanism of action of cis-3,4-Difluoropiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can influence its binding affinity and specificity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between cis-3,4-difluoropiperidine hydrochloride and related piperidine/pyrrolidine derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications References
cis-3,4-Difluoropiperidine HCl C₅H₈F₂N•HCl 168.58 g/mol Fluorine (3,4-cis) Potential CNS activity; enhanced metabolic stability due to fluorine substitution.
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 g/mol Diphenylmethoxy group (position 4) Used in opioid receptor studies; high molecular weight may limit CNS penetration.
cis-3,4-Dihydroxypyrrolidine HCl C₄H₈NO₂•HCl 153.57 g/mol Hydroxyl groups (3,4-cis) Inhibitor of glycosidases; polar substituents improve water solubility.
cis-3,4-Piperidinediol HCl C₅H₁₀NO₂•HCl 167.60 g/mol Hydroxyl groups (3,4-cis) Structural analog with applications in carbohydrate mimicry and enzyme inhibition.
Bromodeoxytopsentin C₁₈H₁₅BrN₄O 407.25 g/mol Brominated bis-indole alkaloid MRSA PK inhibitor (IC₅₀ = 60 nM); 600-fold selectivity over human PK isoforms.

Key Observations :

Pharmacological Selectivity: Bromodeoxytopsentin and cis-3,4-dihydrohamacanthin B exhibit nanomolar inhibition of MRSA PK with high selectivity, a property that fluorinated piperidines might replicate in bacterial targets .

Physicochemical Properties :

  • The hydrochloride salt form is common among these compounds to improve solubility. For example, 4-(diphenylmethoxy)piperidine HCl has a molecular weight >300 g/mol, which may limit its utility in CNS drug design compared to lighter analogs like cis-3,4-difluoropiperidine HCl .

Toxicity and Stability: Limited data exist for cis-3,4-difluoropiperidine HCl, but related piperidines (e.g., 4-(diphenylmethoxy)piperidine HCl) show undefined acute toxicity profiles, emphasizing the need for further toxicological studies .

Biological Activity

cis-3,4-Difluoropiperidine hydrochloride (CAS Number: 1419101-53-3) is a fluorinated piperidine derivative that has garnered attention in various fields of research including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of two fluorine atoms in the 3 and 4 positions of the piperidine ring, imparts distinct biological activities and chemical properties that are valuable for drug development and other applications.

The compound's chemical structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
  • Oxidation/Reduction: The compound can undergo oxidation or reduction, allowing for the formation of new derivatives with varied functional groups.
  • Addition Reactions: It can react with electrophiles, leading to the creation of more intricate molecular architectures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents influence the compound's binding affinity and specificity for various enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity: Studies have shown that compounds containing piperidine rings can inhibit viral replication. For instance, derivatives have demonstrated efficacy against viruses such as dengue virus (DENV) by targeting specific kinases involved in the viral lifecycle .
  • Pharmacological Applications: The compound is being explored for its potential in drug development, particularly as a scaffold for designing pharmaceuticals that target specific biological pathways . Its unique properties may enhance the potency and selectivity of active pharmaceutical ingredients (APIs).

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Antiviral Efficacy: A series of piperidine derivatives were tested for their ability to inhibit DENV replication in human primary dendritic cells. The results indicated that certain substitutions on the piperidine ring significantly improved antiviral activity, with effective concentrations in the nanomolar range .
  • Structure-Activity Relationship (SAR) Studies: Research has focused on optimizing the structure of piperidine derivatives to enhance their binding affinity to target proteins. Modifications at specific positions on the piperidine ring have been shown to yield compounds with improved pharmacokinetic profiles and biological activity .

Comparative Analysis

To further understand the significance of this compound, it can be compared with other fluorinated piperidines:

Compound NamePosition of FluorinationNotable Activity
cis-3,4-Difluoropiperidine HCl3 & 4Antiviral activity against DENV
4,4-Difluoropiperidine HCl4 & 4Potential use as a building block in drug design
3,3-Difluoropiperidine HCl3 & 3Enhanced selectivity in cancer treatment

Q & A

Q. What optimized synthetic routes are available for producing cis-3,4-difluoropiperidine hydrochloride with high diastereoselectivity?

A two-step synthesis via dearomatization-hydrogenation has been developed, replacing traditional six-step methods. This process involves deprotection of a trifluoroacetyl (TFA) precursor to yield the target compound as a single diastereomer (d.r. >99:1) with 72% yield on a gram scale. Key factors include:

  • Reaction conditions : Use of catalytic hydrogenation under controlled pressure and temperature.
  • Diastereoselectivity : Achieved through axial fluorine alignment driven by charge-dipole interactions (C–F⋯HN⁺) .
  • Scalability : Demonstrated with 1.57 g production, validated by NMR and chromatographic purity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and axial fluorine alignment in this compound?

  • NMR Spectroscopy : 1H^1\text{H}, 19F^{19}\text{F}, and NOESY experiments confirm the cis-3,4 configuration and 1,3-diaxial fluorine arrangement. Coupling constants (JH-FJ_{\text{H-F}}) and chemical shifts align with computational models of charge-dipole stabilization .
  • X-ray Crystallography : Resolves spatial orientation but requires high-purity crystals.
  • Chromatography : HPLC or GC-MS with chiral columns validates enantiomeric excess (e.e. >99%) .

Q. How does fluorination at the 3,4-positions influence the compound’s physicochemical properties and pharmacokinetic (PK) profile?

  • Lipophilicity : Fluorine substitution reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility.
  • Metabolic Stability : Fluorine’s electron-withdrawing effects slow hepatic degradation (CYP450-mediated), as seen in structurally related piperidines .
  • Conformational Rigidity : Axial fluorine atoms stabilize chair conformations, improving target binding affinity in receptor studies .

Advanced Research Questions

Q. How can computational modeling predict the impact of this compound’s stereochemistry on biological activity?

  • Molecular Dynamics (MD) Simulations : Model charge-dipole interactions (C–F⋯HN⁺) to rationalize axial fluorine preferences.
  • Docking Studies : Compare binding modes of cis vs. trans diastereomers to receptors (e.g., sigma receptors). For example, (+)-cis-3,4-dichloro-N-methyl analogs show 10-fold higher sigma receptor affinity than trans counterparts .
  • DFT Calculations : Quantify energy differences between conformers to guide synthetic prioritization .

Q. What strategies resolve contradictions in diastereoselectivity data across different synthetic protocols?

  • Reaction Parameter Analysis : Compare temperature, catalyst (e.g., Pd/C vs. PtO₂), and solvent polarity. For example, hydrogenation at 25°C vs. 0°C alters isomer stability in related fullerene-piperidine adducts .
  • Mechanistic Studies : Probe intermediates via in-situ IR or MS to identify selectivity-determining steps (e.g., dearomatization vs. hydrogenation).
  • Reproducibility Checks : Validate axial preference using independent NMR labs, as done for gram-scale batches .

Q. How can enantioselective biocatalytic methods be adapted for synthesizing this compound?

  • Enzyme Screening : Test desymmetrizing enzymes (e.g., lipases, esterases) on prochiral precursors. A biocatalytic route for cis-3,4-disubstituted pyrrolidines achieved >90% e.e. using engineered hydrolases .
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization to enhance yield and selectivity.
  • Substrate Engineering : Introduce fluorinated groups post-enzymatic step to avoid enzyme inhibition .

Methodological Considerations

  • Data Validation : Cross-reference NMR (axial JH-FJ_{\text{H-F}} ~8–12 Hz) and crystallography for structural assignments .
  • Synthetic Optimization : Prioritize gram-scale protocols with >70% yield and d.r. >99:1 for preclinical studies .
  • Biological Assays : Use sigma receptor binding assays (IC₅₀) to correlate stereochemistry with activity, as demonstrated for dichloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,4-Difluoropiperidine hydrochloride
Reactant of Route 2
cis-3,4-Difluoropiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.